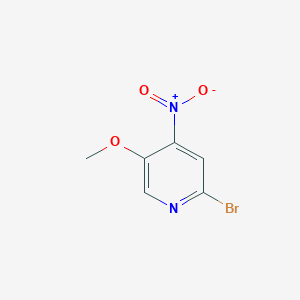

2-Bromo-5-methoxy-4-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXZTUWUDRHWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of 2 Bromo 5 Methoxy 4 Nitropyridine

Precursor-Based Synthesis Strategies

Diazotization and Halogenation Pathways

One of the prominent methods for introducing a bromine atom at the 2-position of the pyridine (B92270) ring is through a Sandmeyer-type reaction, which involves the diazotization of an amino group, followed by its displacement with a bromide ion.

The synthesis can commence from a suitably substituted aminopyridine precursor, such as 2-amino-5-methoxypyridine (B21397). The amino group at the C-2 position serves as a handle for introducing the bromo substituent. A general and analogous procedure involves the diazotization of 2-amino-5-methoxypyridine using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures, typically between -10°C and -5°C. chemicalbook.com The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst or simply by warming, which leads to the formation of the corresponding 2-bromopyridine (B144113) derivative.

For the synthesis of the target molecule, the likely precursor would be 2-amino-5-methoxy-4-nitropyridine. While the direct synthesis of this specific precursor is not widely documented, analogous syntheses of related compounds provide a clear pathway. For instance, the synthesis of 2-amino-5-nitropyridine (B18323) is achieved by the nitration of 2-aminopyridine (B139424) using a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com Following this logic, the nitration of 2-amino-5-methoxypyridine would be a potential route to the required precursor, although careful control of regioselectivity would be necessary.

A documented synthesis of 2-bromo-5-methoxypyridine (B47582) from 2-amino-5-methoxypyridine highlights the key reaction conditions for the diazotization and bromination step, which are detailed in the table below. chemicalbook.com

| Reagent/Parameter | Condition |

| Starting Material | 2-Amino-5-methoxypyridine |

| Reagents | Sodium nitrite, 60% Hydrobromic acid, Bromine |

| Temperature | -10°C to -5°C |

| Work-up | Neutralization with sodium hydroxide, extraction with ether |

| Yield | 63% |

The stability of the intermediate diazonium salt is a critical factor in the success of the diazotization-halogenation pathway. Pyridyl diazonium salts are known to be more reactive and potentially less stable than their benzenoid counterparts. The reaction is typically carried out at low temperatures (0–5°C) to prevent the premature decomposition of the diazonium salt and to minimize the formation of undesired by-products, such as hydroxypyridines from reaction with water.

In some cases, the diazonium intermediate can be stabilized. For instance, in the synthesis of a related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the precursor 2-amino-5-bromo-4-methyl-3-nitropyridine (B137594) is protonated in a chilled methanol-acetyl chloride mixture, which generates a more stabilized diazonium intermediate upon the addition of tert-butyl nitrite. This stabilization is crucial for controlling the subsequent transformation, which in this case is a methanolysis to introduce a methoxy (B1213986) group. This highlights that the reaction medium and the specific diazotizing agent can be tailored to control the fate of the diazonium intermediate.

Nitration and Subsequent Halogenation Reactions

An alternative synthetic approach involves the initial nitration of a pyridine ring, followed by the introduction of the bromine atom. This strategy's success hinges on the ability to control the regioselectivity of both the nitration and bromination steps.

The nitration of pyridine rings is generally challenging due to the electron-deficient nature of the aromatic system, which is further deactivated by protonation of the ring nitrogen under the strongly acidic conditions of nitration. However, the presence of activating groups, such as a methoxy group, can facilitate electrophilic substitution.

For the synthesis of 2-Bromo-5-methoxy-4-nitropyridine, a plausible precursor for subsequent bromination would be 5-methoxy-4-nitropyridine. The synthesis of this intermediate would likely start from a methoxypyridine derivative. The directing effects of the substituents on the pyridine ring are crucial for achieving the desired regiochemistry. For example, in the nitration of 2-bromo-5-methylpyridine (B20793) 1-oxide, the nitro group is directed to the 4-position due to the electronic effects of the existing substituents.

A general method for the nitration of pyridine derivatives involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired product and minimize side reactions.

The synthesis of the related 2-methoxy-5-nitropyridine (B154726) can be achieved through a multi-step process starting from 2-aminopyridine, which is first nitrated to 2-amino-5-nitropyridine. google.com This intermediate then undergoes hydrolysis to 2-hydroxy-5-nitropyridine, followed by chlorination and finally methoxylation to yield 2-methoxy-5-nitropyridine. google.com The yields for these steps are presented in the table below.

| Step | Reagents | Yield |

| Nitration of 2-aminopyridine | H₂SO₄/fuming HNO₃ | 91.67% |

| Hydrolysis to 2-hydroxy-5-nitropyridine | Dilute HCl, NaNO₂ | 87.61% |

| Chlorination to 2-chloro-5-nitropyridine | POCl₃, DMF | - |

| Methoxylation to 2-methoxy-5-nitropyridine | Sodium methoxide, Methanol (B129727) | 95.36% |

Once the nitro-substituted methoxypyridine is obtained, the final step is the introduction of the bromine atom. Electrophilic bromination of nitropyridines can be achieved using various brominating agents. For electron-deficient pyridine rings, a common and effective reagent is N-bromosuccinimide (NBS).

The bromination of a similar substrate, 2-methoxy-4-methyl-3-nitropyridine, is successfully carried out using NBS in dichloromethane (B109758) at elevated temperatures (65–75°C). The nitro group in this case directs the incoming electrophile to the meta position (C5). This suggests that the bromination of 5-methoxy-4-nitropyridine would likely occur at the 2-position, which is ortho to the activating methoxy group and meta to the deactivating nitro group, leading to the desired product.

| Reagent/Parameter | Condition |

| Starting Material | 2-methoxy-4-methyl-3-nitropyridine (analogous) |

| Reagent | N-Bromosuccinimide (NBS) (1.1 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 65-75°C |

| Reaction Time | 4.5-5.5 hours |

Directed Substitution Approaches

Directed substitution is a cornerstone of pyridine chemistry, where existing substituents on the ring dictate the position of new functional groups. For the synthesis of this compound, this often involves the manipulation of leaving groups on a suitably substituted pyridine precursor.

A key strategy for introducing the bromo substituent at the C-2 position involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a chloro group. The pyridine ring is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group at the C-4 position.

The synthesis often commences from a precursor like 2-chloro-5-methoxy-4-nitropyridine. The chloro group at the C-2 position, activated by the para-nitro group, can be displaced by a bromide nucleophile. While direct displacement with simple bromide salts can be challenging, related transformations on activated nitropyridines are well-documented. For instance, the chlorine atom in 2-chloro-3-nitropyridine (B167233) and its derivatives is readily substituted by various nucleophiles. nih.gov In a similar fashion, 5-bromo-2-chloro-3-nitropyridine (B118568) has been shown to react with methylamine, where the amine acts as the nucleophile to displace the chloro group at the 2-position, a reaction facilitated by the electron-withdrawing nitro group. mdpi.com This highlights the general principle that a halogen at the 2- or 4-position of a nitropyridine is a viable site for nucleophilic substitution.

Another approach involves the conversion of a hydroxyl group into a bromo group. Starting from a corresponding hydroxypyridine, such as 5-methoxy-4-nitropyridin-2-ol, halogenating agents like phosphorus oxybromide (POBr₃) can be used to replace the hydroxyl group with bromine. This method is effective but may require harsh conditions, including high temperatures.

Modular Synthesis via Cross-Coupling Precursors

Modern synthetic chemistry increasingly relies on modular approaches using metal-catalyzed cross-coupling reactions to construct complex molecules from simpler fragments. This allows for the convergent synthesis of compounds like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds. nbinno.com In a hypothetical modular synthesis of the target molecule, one could envision coupling a bromo-pyridine fragment with a nitro-arene fragment. For example, a suitably functionalized pyridine boronic acid could be coupled with a nitro-substituted aromatic or heteroaromatic halide.

More directly related to existing literature, Suzuki-Miyaura reactions are frequently used to functionalize bromo-nitropyridines. For instance, 2-bromo-5-nitropyridine (B18158) is a common substrate for palladium-catalyzed cross-coupling with various arylboronic acids to produce 2-aryl-5-nitropyridines. nbinno.comchemicalbook.com While this demonstrates the reactivity of the bromo-nitropyridine scaffold, constructing the this compound molecule itself via coupling would likely involve a more complex precursor, such as a dihalo-methoxypyridine, which could be selectively coupled with a nitro-containing fragment. The regioselectivity of such reactions on poly-halogenated pyridines can often be controlled by the specific reaction conditions and the electronic nature of the positions. nih.gov

Optimization of Reaction Conditions for Synthesis

The efficiency, yield, and purity of the final product in the synthesis of this compound are highly dependent on the careful control of reaction conditions. Key parameters that require optimization include the choice of solvent, reaction temperature, and duration.

Below is a table summarizing typical solvents used in relevant synthetic steps for pyridine derivatives.

| Reaction Type | Starting Material Example | Solvent(s) | Purpose | Reference |

| Nitration | Pyridine derivative | Dichloromethane, Nitromethane | Reactant solvent, controls reaction medium | ntnu.no |

| Nucleophilic Substitution | 5-bromo-2-chloro-3-nitropyridine | Ethanol (B145695) | Reactant and nucleophile solvent | mdpi.com |

| Suzuki Coupling | 2,4-dichloropyrimidine | Dioxane/Water | Solvent for organic substrate and inorganic base | mdpi.com |

| Diazotization/Bromination | 4-methyl-5-nitro-2-aminopyridine | Acetonitrile | Solvent for reactants and catalyst | guidechem.com |

Temperature and reaction time are intrinsically linked and must be precisely controlled to maximize the yield of the desired product while minimizing the formation of byproducts. Nitration of pyridines, for example, is often conducted at low temperatures (e.g., 0–20°C) to control the exothermic reaction and prevent over-nitration or degradation. guidechem.comlibretexts.org Conversely, some substitution and coupling reactions require elevated temperatures to overcome activation energy barriers.

The diazotization of an aminopyridine followed by bromination (a Sandmeyer-type reaction) is a common route to bromopyridines and is highly temperature-sensitive. The initial diazotization is typically performed at very low temperatures (below -5°C) to ensure the stability of the diazonium salt intermediate. chemicalbook.com The subsequent reaction with a bromide source may then be performed at a higher temperature (e.g., 60-70°C) to drive the reaction to completion. guidechem.com Prolonged reaction times or incorrect temperatures can lead to the decomposition of intermediates and reduced yields. acs.org

The following table details examples of temperature and time control in the synthesis of related substituted pyridines.

| Reaction Step | Starting Material | Temperature | Time | Outcome | Reference |

| Nitration | 4-methyl-2-aminopyridine | 5-20°C, then 50°C | 30 min, then 7 hr | Formation of 4-methyl-5-nitro-2-aminopyridine | guidechem.com |

| Diazotization/Bromination | 2-Amino-5-methoxypyridine | -10°C to -5°C, then RT | Not specified | Formation of 2-bromo-5-methoxypyridine | chemicalbook.com |

| Bromination | 4-methyl-5-nitro-2-aminopyridine | 60-65°C, then 70°C | 2 hr | Formation of 2-bromo-4-methyl-5-nitropyridine | guidechem.com |

| Nucleophilic Substitution | 5-bromo-2-chloro-3-nitropyridine | 0°C | 1 hr | Formation of 5-bromo-N-methyl-3-nitropyridin-2-amine | mdpi.com |

Despite a comprehensive search for scientific literature, no specific research detailing the influence of various catalytic systems on the synthesis of this compound could be located. The available scientific literature does not provide the specific data required to generate a detailed analysis or a data table on the catalytic system influence for this particular compound.

Research on structurally related compounds does indicate the use of catalysts in the synthesis of pyridine derivatives. For instance, palladium catalysts are frequently employed in cross-coupling reactions, and copper catalysts have been used in other synthetic transformations of similar molecules. However, without direct studies on this compound, a specific discussion on the "Catalytic System Influence" as outlined in the request cannot be accurately and informatively generated.

Therefore, the section on "1.3.3. Catalytic System Influence" for this compound cannot be provided at this time due to the absence of relevant research findings.

Reactivity Profiles and Transformation Pathways of 2 Bromo 5 Methoxy 4 Nitropyridine

Transition Metal-Catalyzed Cross-Coupling Reactionsnih.govgre.ac.uk

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromo-5-methoxy-4-nitropyridine is a suitable substrate for a variety of such reactions, primarily due to the presence of the reactive carbon-bromine bond. Palladium-catalyzed reactions, in particular, have been widely employed to functionalize pyridine (B92270) rings. nih.govgre.ac.uk

Suzuki-Miyaura Coupling Reactionsgre.ac.ukumd.eduresearchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. umd.eduresearchgate.net This reaction is highly relevant to the functionalization of this compound.

In the context of the Suzuki-Miyaura reaction, the bromine atom at the 2-position of the pyridine ring serves as an excellent leaving group. The reactivity of aryl halides in this coupling generally follows the order I > Br > Cl. The carbon-bromine bond in this compound is sufficiently labile to undergo oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle. The electron-withdrawing nature of the pyridine ring itself, further enhanced by the nitro group, facilitates this oxidative addition step.

While no specific studies on the Suzuki-Miyaura coupling of this compound were found, the reactivity of the closely related 2-bromo-5-nitropyridine (B18158) has been documented in the synthesis of 2-aryl-5-nitropyridines. gre.ac.uk This suggests that this compound would readily participate in such coupling reactions.

The electronic properties of the substituents on the pyridine ring play a crucial role in the outcome of the Suzuki-Miyaura coupling. The strongly electron-withdrawing nitro group at the 4-position significantly activates the C-Br bond at the 2-position towards oxidative addition. Conversely, the electron-donating methoxy (B1213986) group at the 5-position has a deactivating effect, though its influence is likely overcome by the powerful nitro group.

A study on the coupling of 3-nitro-4-bromopyridine derivatives highlighted the sensitivity of the reaction to the electronic environment of the bromopyridine, with dehalogenation competing with the desired arylation. umd.edu This underscores the importance of carefully tuning reaction conditions to achieve the desired outcome with this compound.

To illustrate the typical conditions for Suzuki-Miyaura couplings of related bromonitropyridines, the following table provides examples found in the literature.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Related Bromopyridine Derivatives This table is for illustrative purposes and the data does not pertain to this compound directly.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |

| 2-Bromo-5-nitropyridine | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | gre.ac.uk |

| 3-Nitro-4-bromopyridine derivatives | Arylboronic acids | Various Pd catalysts | Various | Various | Problematic, dehalogenation observed | umd.edu |

Sonogashira Coupling Reactionsgold-chemistry.orgorganic-chemistry.org

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl moiety onto the pyridine ring of this compound.

The general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl > F. gold-chemistry.org The bromine atom in this compound makes it a suitable substrate for this transformation. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product.

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides This table presents generalized conditions and does not represent specific experiments with this compound.

| Component | Typical Reagents/Conditions |

| Aryl Halide | Aryl Bromide or Iodide |

| Alkyne | Terminal Alkyne |

| Catalyst | PdCl2(PPh3)2, Pd(OAc)2, etc. |

| Co-catalyst | CuI |

| Base | Et3N, i-Pr2NH, K2CO3 |

| Solvent | THF, DMF, Toluene, etc. |

| Temperature | Room Temperature to 100 °C |

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Stille)

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rug.nlnih.gov The reaction typically proceeds with exclusive β-arylation for alkenes bearing electron-withdrawing groups. rug.nl The C-Br bond in this compound is susceptible to oxidative addition to the palladium catalyst, making it a potential substrate for the Heck reaction.

Although no specific examples of the Heck reaction with this compound were found, a related reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) has been used in the industrial synthesis of Naproxen. rug.nl This demonstrates the utility of the Heck reaction with bromo-methoxy substituted aromatic compounds. The success of the Heck reaction is often dependent on the choice of catalyst, ligand, base, and solvent.

The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. researchgate.net A key advantage of the Stille reaction is the stability of the organostannane reagents and their tolerance to a wide range of functional groups. researchgate.net The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.

While specific Stille couplings involving this compound have not been documented in the searched literature, the reaction of other halo-substituted pyridazines, pyrimidines, and pyrazines has been reported. libretexts.org For instance, 4-chloro-3-nitropyridines have been shown to react with tributylstannylethylene in good yield. libretexts.org This suggests that this compound could be a viable substrate for Stille coupling, allowing for the introduction of various organic groups onto the pyridine ring. A study on a 3-nitro-4-bromopyridine derivative in a biaryl coupling reaction indicated that the electronic environment of the bromopyridine significantly influences the reaction's success. umd.edu

Redox Transformationsbenchchem.com

The nitro group at the 4-position of this compound is a key functional group that can undergo various redox transformations, most notably reduction to an amino group.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives, which are important building blocks for pharmaceuticals and other functional materials. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and other reagents like sodium dithionite (B78146) or hydrazine.

For the related compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, the reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst has been reported as a major reaction pathway. The resulting product is 5-bromo-2-methoxy-4-methyl-3-aminopyridine. This strongly suggests that this compound can be selectively reduced to 2-Bromo-5-methoxy-pyridin-4-amine under similar conditions. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the bromine atom (hydrodehalogenation).

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups This table provides a general overview of reducing agents and is not specific to this compound.

| Reagent | Conditions | Typical Byproducts/Concerns |

| H₂, Pd/C | Catalytic, often at atmospheric or elevated pressure | Potential for hydrodehalogenation |

| Sn, HCl | Stoichiometric, acidic conditions | Formation of tin salts |

| Fe, HCl/AcOH | Stoichiometric, acidic conditions | Environmentally benign iron oxides formed |

| Na₂S₂O₄ | Aqueous or biphasic conditions | Mild conditions |

| Hydrazine, Pd/C | Catalytic transfer hydrogenation | Avoids high pressure of H₂ gas |

Reduction of the Nitro Group

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding 2-bromo-5-methoxypyridin-4-amine (B1381558). This conversion significantly alters the electronic properties of the pyridine ring, transforming the strongly deactivating nitro group into a strongly activating amino group, thereby opening up new avenues for further functionalization. Several established methods for nitro group reduction are applicable to this substrate.

Catalytic hydrogenation is a common and efficient method for this transformation. The reaction typically involves the use of a palladium catalyst, such as 10% Pd/C, under a hydrogen atmosphere. chemicalbook.com The solvent for this reaction can vary, with alcohols like methanol (B129727) or ethanol (B145695) being common choices. This method is generally clean and provides high yields of the corresponding amine.

Alternatively, chemical reduction using metals in acidic media can be employed. A mixture of iron powder and a mineral acid, such as hydrochloric acid, is a classic and cost-effective method for the reduction of aromatic nitro compounds. gcwgandhinagar.com Stannous chloride (SnCl2) in concentrated hydrochloric acid is another effective reagent system for this purpose. tandfonline.com These methods are robust and can tolerate a range of functional groups, although they may require careful workup procedures to remove metal salts.

The resulting 2-bromo-5-methoxypyridin-4-amine is a valuable intermediate for the synthesis of more complex heterocyclic systems. The newly introduced amino group can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, providing access to a diverse array of substituted pyridines.

Table 1: Representative Conditions for Nitro Group Reduction in Nitropyridine Analogs

| Reagent System | Catalyst/Reducing Agent | Solvent | Typical Conditions | Product | Reference |

| Catalytic Hydrogenation | Pd/C (10%) | Methanol/Ethanol | H₂ atmosphere, room temperature | 2-bromo-5-methoxypyridin-4-amine | chemicalbook.com |

| Metal/Acid Reduction | Fe/HCl | Ethanol/Water | Reflux | 2-bromo-5-methoxypyridin-4-amine | gcwgandhinagar.com |

| Metal Salt Reduction | SnCl₂·2H₂O | Concentrated HCl | 0 °C to room temperature | 2-bromo-5-methoxypyridin-4-amine | tandfonline.com |

Oxidation of the Methoxy Group

Direct oxidation of the methoxy group in this compound to a higher oxidation state, such as a formyl or carboxyl group, is not a commonly reported transformation. The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, can be sensitive to strong oxidizing agents.

However, a more relevant and synthetically useful transformation is the oxidative demethylation of the methoxy group to yield the corresponding pyridinol, 2-bromo-4-nitro-5-hydroxypyridine. Methoxy groups on pyridine rings are known to be demethylated at a slower rate than those on benzene (B151609) rings. chem-station.com This transformation can be achieved using various reagents. thieme-connect.com

Strong protic acids, such as 47% hydrobromic acid (HBr), can cleave the ether linkage upon heating. thieme-connect.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. Lewis acids are also effective for demethylation. Boron tribromide (BBr₃) is a powerful reagent for this purpose, typically used at low temperatures in a solvent like dichloromethane (B109758). thieme-connect.com Aluminum chloride (AlCl₃) can also be employed, often requiring heating. thieme-connect.com

Furthermore, nucleophilic reagents can effect demethylation. L-selectride has been shown to be a chemoselective reagent for the demethylation of methoxypyridines. Alkyl thiols, such as ethanethiol (B150549) in the presence of a base, can also be used. thieme-connect.com

Table 2: Reagents for Demethylation of Methoxypyridines

| Reagent | Type | Typical Conditions | Product | Reference |

| HBr (47%) | Protic Acid | Heating | 2-bromo-4-nitro-5-hydroxypyridine | thieme-connect.com |

| BBr₃ | Lewis Acid | Dichloromethane, low temperature | 2-bromo-4-nitro-5-hydroxypyridine | thieme-connect.com |

| AlCl₃ | Lewis Acid | Dichloromethane, heating | 2-bromo-4-nitro-5-hydroxypyridine | thieme-connect.com |

| L-selectride | Nucleophilic Reagent | THF, reflux | 2-bromo-4-nitro-5-hydroxypyridine | |

| EtSH/Base | Nucleophilic Reagent | Heating | 2-bromo-4-nitro-5-hydroxypyridine | thieme-connect.com |

Electrophilic Aromatic Substitution Reactions

Activation and Deactivation by Substituents

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). tandfonline.com The lone pair on the nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.

In this compound, the substituents have competing effects on the ring's reactivity towards electrophiles. The nitro group at the 4-position is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects. The bromine atom at the 2-position is also a deactivating group, primarily through its inductive effect, although its lone pairs can participate in resonance. Conversely, the methoxy group at the 5-position is an activating group, donating electron density to the ring via resonance.

Directed Functionalization

Should an electrophilic substitution reaction occur, the regiochemical outcome would be determined by the directing effects of the existing substituents. The methoxy group is an ortho, para-director. In this case, the positions ortho to the methoxy group are C4 and C6, and the para position is C2. The nitro group is a meta-director, directing incoming electrophiles to the positions meta to it, which are C3 and C5. The bromine atom is an ortho, para-director.

Considering the positions on the ring, the C3 and C6 positions are the most likely sites for electrophilic attack, albeit with a high energy barrier. The C3 position is meta to the deactivating nitro group and ortho to the activating methoxy group. The C6 position is ortho to the activating methoxy group. The steric hindrance from the adjacent methoxy group might influence the accessibility of the C6 position.

Given the highly deactivated nature of the ring, it is more likely that functionalization would occur through other reaction pathways, such as nucleophilic aromatic substitution or modification of the existing substituents.

Ring Modification and Derivatization Strategies

Functional Group Interconversions

Functional group interconversions of the substituents on the this compound ring are a primary strategy for its derivatization. As discussed in section 2.3.1, the reduction of the nitro group to an amine is a key transformation. The resulting 2-bromo-5-methoxypyridin-4-amine can be further functionalized. For instance, diazotization of the amino group with nitrous acid can generate a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups.

The bromine atom at the 2-position is susceptible to nucleophilic substitution, a common reaction for halopyridines, particularly when activated by electron-withdrawing groups. The nitro group at the 4-position enhances the electrophilicity of the C2 position, making it a good site for attack by nucleophiles such as amines, alkoxides, or thiolates. This provides a route to a wide range of 2-substituted-5-methoxy-4-nitropyridines.

Table 3: Potential Functional Group Interconversions and Derivatizations

| Starting Functional Group | Reaction Type | Reagents | Resulting Functional Group/Derivative |

| 4-Nitro | Reduction | H₂, Pd/C | 4-Amino |

| 4-Amino | Diazotization/Sandmeyer | NaNO₂, HBr/CuBr | 4-Bromo |

| 2-Bromo | Nucleophilic Substitution | R-NH₂ | 2-Amino (substituted) |

| 2-Bromo | Suzuki Coupling | Ar-B(OH)₂ | 2-Aryl |

| 5-Methoxy | Demethylation | BBr₃ | 5-Hydroxy |

Computational and Theoretical Investigations of 2 Bromo 5 Methoxy 4 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecular systems. These methods are instrumental in determining the electronic structure and energy of a molecule, from which numerous other properties can be derived. For a substituted pyridine (B92270) derivative like 2-Bromo-5-methoxy-4-nitropyridine, these calculations can elucidate the complex interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro group, the halogen atom, and the aromatic pyridine ring.

Density Functional Theory (DFT) stands as one of the most prevalent and versatile computational methods used in quantum chemistry. bohrium.com It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to investigate various molecular properties of pyridine derivatives by approximating the exchange-correlation energy, a complex many-electron problem, as a functional of the electron density. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently paired with basis sets like 6-311++G(d,p) or cc-pVTZ to yield reliable results for geometry, vibrational frequencies, and electronic properties of such molecules. researchgate.netnih.govresearchgate.net

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. nih.gov For this compound, this process would identify the most stable conformation by calculating bond lengths, bond angles, and dihedral (torsion) angles.

The optimization would reveal the planarity of the pyridine ring and the orientation of the methoxy (-OCH₃) and nitro (-NO₂) groups relative to it. The interplay of steric hindrance and electronic effects between the adjacent methoxy and nitro groups, as well as the bromo substituent, dictates the final, lowest-energy structure. The results of such a calculation are typically presented in a table of geometric parameters.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length (Å) | C2-Br | 1.895 |

| C5-O1 | 1.360 | |

| C4-N1 | 1.480 | |

| N1-O2 | 1.225 | |

| O1-C(H₃) | 1.430 | |

| Bond Angle (°) | Br-C2-N(ring) | 116.5 |

| C3-C4-N1 | 121.0 | |

| C(ring)-C5-O1 | 125.0 | |

| O2-N1-O3 | 124.5 | |

| Dihedral Angle (°) | C3-C4-N1-O2 | -45.0 |

| C4-C5-O1-C(H₃) | 5.0 |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov This calculation simulates the fundamental vibrational modes of the molecule.

Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a C-H bond, the bending of a C-N-O angle, or the wagging of the nitro group. The Potential Energy Distribution (PED) is then used to provide a quantitative assignment for each vibrational mode, indicating the relative contribution of different internal coordinates to that vibration. researchgate.net This allows for a detailed interpretation of the experimental spectra if they were available. For this compound, key vibrational modes would include the C-Br stretch, the asymmetric and symmetric NO₂ stretches, and the aromatic C-C/C-N ring vibrations.

| Calculated Frequency (cm⁻¹) | Assignment (Contribution from PED) |

|---|---|

| 3050 | Aromatic C-H Stretch (95%) |

| 1580 | Aromatic C=C Stretch (88%) |

| 1545 | Asymmetric NO₂ Stretch (92%) |

| 1350 | Symmetric NO₂ Stretch (90%) |

| 1250 | Asymmetric C-O-C Stretch (85%) |

| 1020 | Symmetric C-O-C Stretch (80%) |

| 850 | NO₂ Wagging (75%) |

| 670 | C-Br Stretch (70%) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. jchps.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy group, while the LUMO would be concentrated on the electron-deficient nitro group. Analysis of the HOMO-LUMO gap helps in predicting the molecule's behavior in chemical reactions and its electronic absorption properties.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | -6.85 |

| Energy of LUMO (ELUMO) | -2.95 |

| HOMO-LUMO Energy Gap (ΔE) | 3.90 |

| Ionization Potential (I) ≈ -EHOMO | 6.85 |

| Electron Affinity (A) ≈ -ELUMO | 2.95 |

| Global Hardness (η) = (I-A)/2 | 1.95 |

| Global Softness (S) = 1/(2η) | 0.256 |

| Electronegativity (χ) = (I+A)/2 | 4.90 |

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. researchgate.net It is plotted onto the total electron density surface, using a color scale to indicate different potential values. The MEP is invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP surface would show:

Negative potential (red/yellow): Regions of high electron density, which are prone to electrophilic attack. These would be located around the oxygen atoms of the nitro and methoxy groups, and the nitrogen atom of the pyridine ring.

Positive potential (blue): Regions of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms and in the vicinity of the carbon atom attached to the nitro group.

Neutral potential (green): Regions with a balanced electrostatic potential.

This analysis provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This method is exceptionally useful for analyzing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. jcsp.org.pk

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. jcsp.org.pk A higher E(2) value indicates a stronger interaction and greater charge delocalization. In this compound, significant interactions would be expected between the lone pairs on the methoxy oxygen and the antibonding orbitals of the pyridine ring (n → π), and between the π-orbitals of the ring and the antibonding orbitals of the nitro group (π → π), highlighting the electronic push-pull effect of the substituents.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1 of -OCH₃) | π* (C5-C6) | 25.50 |

| π (C3-C4) | π* (N1-O2 of -NO₂) | 18.75 |

| π (C5-C6) | π* (C3-C4) | 20.10 |

| LP (N of Pyridine) | σ* (C2-Br) | 2.50 |

| LP (O2 of -NO₂) | σ* (C4-N1) | 5.15 |

Density Functional Theory (DFT) Methodologies

Prediction of Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are crucial for modern technologies like data transmission and information processing. jchps.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO applications due to their large optical nonlinearities. The arrangement of electron-donating groups (like methoxy) and electron-accepting groups (like nitro) across a conjugated system can lead to significant intramolecular charge transfer (ICT), which enhances NLO properties.

The NLO behavior of a molecule is primarily assessed by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Density Functional Theory (DFT) calculations are a standard method for predicting these values. For a molecule to be a good candidate for NLO applications, it should possess a high hyperpolarizability (β) value.

While direct computational data for this compound is not extensively published, studies on analogous substituted nitropyridine compounds provide insight. For instance, computational analysis of 2-Amino-3-bromo-5-nitropyridine using the B3LYP/6-311++G(d,p) method yielded a high first hyperpolarizability (β) value, suggesting it could be a good NLO material. researchgate.net Often, these values are compared to a standard reference like urea (B33335) to gauge their potential. researchgate.netresearchgate.net The combination of the methoxy (donor), nitro (acceptor), and bromo (acceptor) groups on the pyridine ring of this compound suggests a strong potential for ICT and significant NLO properties.

Table 1: Calculated NLO Properties for Analogue Compound 2-Amino-3-bromo-5-nitropyridine Data sourced from a study on a related compound to illustrate typical computational outputs. researchgate.net

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | 1.851 | Debye |

| Polarizability | α | 1.723 x 10⁻²³ | esu |

| First Hyperpolarizability | β | 7.428 x 10⁻³⁰ | esu |

Fukui Function and Local Reactivity Descriptors

Fukui functions are essential tools in conceptual DFT for predicting the most reactive sites within a molecule. researchgate.net By analyzing the change in electron density as an electron is added or removed, the Fukui function identifies which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.

The key local reactivity descriptors derived from the Fukui function (f(r)) are:

f⁺(r): Describes reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates the most likely site for a nucleophile to attack.

f⁻(r): Describes reactivity towards an electrophilic attack (electron donation). A higher value points to the most acidic proton or the site most likely to be attacked by an electrophile.

f⁰(r): Describes reactivity towards a radical attack.

These functions allow for a detailed mapping of chemical reactivity across the molecule. researchgate.net For this compound, one would expect the carbon atom attached to the nitro group and the bromine atom to be likely sites for nucleophilic attack, while the pyridine nitrogen and methoxy oxygen could influence electrophilic interactions. The precise reactivity can be quantified by calculating the condensed Fukui functions for each atom in the molecule. researchgate.net

Aromaticity Assessment (e.g., NICS(0))

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. While traditionally associated with benzene (B151609), aromaticity can be quantified in various ring systems using computational methods. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS). researchgate.net

The NICS value is typically calculated at the geometric center of a ring, denoted as NICS(0). The value provides a measure of the magnetic shielding at that point, which is influenced by the π-electron current.

Negative NICS(0) values (e.g., -5 to -15 ppm for benzene) indicate a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS(0) values suggest a paratropic ring current, characteristic of antiaromatic systems. researchgate.net

NICS(0) values close to zero are indicative of non-aromatic character. acs.org

For this compound, a NICS(0) calculation would quantify the degree of aromaticity of the pyridine ring. The presence of strong electron-withdrawing (nitro, bromo) and electron-donating (methoxy) substituents can influence the π-electron delocalization and thus modulate the ring's aromatic character compared to unsubstituted pyridine. Studies on other substituted pyridines have shown that such substituents can indeed decrease the aromaticity of the ring system. researchgate.net

Influence of Basis Sets and Functionals on Computational Accuracy

The accuracy of any quantum chemical calculation is critically dependent on the chosen theoretical level, which comprises the method (e.g., Hartree-Fock or DFT) and the basis set.

DFT Functionals: The choice of the exchange-correlation functional in DFT is crucial. Common functionals include:

B3LYP: A hybrid functional that is widely used and often provides a good balance of accuracy and computational cost for many organic systems. researchgate.net

CAM-B3LYP, LC-BLYP, wb97xd: These are long-range corrected functionals, often performing better for systems with significant charge-transfer character, such as those relevant for NLO properties. researchgate.net

M06: A meta-hybrid GGA functional known for its good performance across a broad range of chemical problems. nih.gov

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality determines the flexibility the calculation has to describe the electron distribution.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used. The numbers indicate the number of functions used for core and valence electrons. Symbols in parentheses denote the addition of polarization functions (d,p) and diffuse functions (+). Polarization functions are vital for describing anisotropic electron distributions in bonds, while diffuse functions are essential for accurately modeling anions, weak interactions, and excited states. researchgate.netresearchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions. Increasing the size from double-zeta (DZ) to triple-zeta (TZ) or higher generally improves accuracy but significantly increases computational cost. chemrxiv.orgmdpi.com

Studies have shown that changing from a double-zeta to a triple-zeta basis set can alter calculated adsorption energies by amounts an order of magnitude larger than room temperature, and can even change predicted reaction outcomes in molecular dynamics simulations. chemrxiv.org Therefore, selecting an appropriate combination of functional and basis set is a critical step that requires balancing the need for accuracy with the available computational resources.

Table 2: Examples of Basis Sets and Functionals Used in Computational Studies of Related Molecules

| Level of Theory | Application/Molecule Studied | Reference |

| B3LYP/6-311++G(d,p) | NLO and Fukui analysis of 2-Amino-3-bromo-5-nitropyridine | researchgate.net |

| B3LYP/cc-pVTZ | Aromaticity and stability of 2-methoxy-4-methyl-5-nitropyridine (B1581767) | researchgate.net |

| HF/6-31+G(d,p) | Ab initio calculations of 2-chloro-6-methoxy-3-nitropyridine (B41990) | researchgate.net |

| CAM-B3LYP/6-31G* | NLO properties of a chalcone (B49325) derivative | researchgate.net |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. researchgate.net

The foundational ab initio method is the Hartree-Fock (HF) theory. HF approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. While computationally efficient, HF neglects electron correlation, which can be a significant limitation.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used, which explicitly include electron correlation at a much higher computational cost.

In many studies, HF is used to obtain an initial optimized geometry and wavefunction, which is then refined using a more sophisticated method like DFT or a post-HF method. For example, a study on 2-chloro-6-methoxy-3-nitropyridine utilized both HF and DFT (B3LYP) methods with the 6-31+G(d,p) basis set to calculate and compare optimized structural parameters and vibrational frequencies. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. This allows for a step-by-step understanding of how a reaction proceeds. For a molecule like this compound, computational modeling could be used to predict the outcomes of reactions such as nucleophilic aromatic substitution, reduction of the nitro group, or palladium-catalyzed cross-coupling reactions.

Transition State Analysis

A transition state (TS) represents the highest energy point along the lowest energy path between a reactant and a product (the reaction coordinate). It is not a stable molecule but a fleeting arrangement of atoms at a first-order saddle point on the PES.

Locating and characterizing the TS is the cornerstone of computational kinetics. The energy difference between the reactants and the TS is the activation energy (Ea), which determines the reaction rate. Computational software can search for TS structures, and their identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the vibrational mode of the atoms moving along the reaction coordinate, effectively breaking and forming the bonds necessary for the reaction to proceed. For example, a computational study of proton transfer in a related molecule calculated the activation energy barrier by locating the relevant transition state structure. researchgate.net

Solvent Effects in Theoretical Calculations (e.g., PCM model)

Computational chemistry provides a powerful lens for understanding how a solvent environment influences the electronic structure and properties of a molecule. For substituted pyridines, including derivatives like this compound, the Polarizable Continuum Model (PCM) is a widely employed method to simulate these solvent effects. This model treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. This approach allows for the calculation of molecular properties in solution, providing insights into how the polarity of the solvent can alter charge distribution, molecular orbital energies, and reactivity.

General Principles of PCM Application:

In a typical study, the geometry of the compound is first optimized in the gas phase using methods like Density Functional Theory (DFT). Subsequently, single-point energy calculations are performed using the PCM to model the solvent environment. A variety of solvents with different dielectric constants (e.g., chloroform (B151607), dimethyl sulfoxide (B87167) (DMSO), water) are often chosen to systematically study the impact of solvent polarity.

Key parameters that are analyzed include:

Total Energy: The total energy of the molecule in different solvents is calculated to assess the stabilization provided by the solvent. Generally, polar molecules are more stabilized in polar solvents.

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents as the solvent's reaction field induces a greater charge separation in the solute molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the chemical reactivity and electronic transitions. The HOMO-LUMO energy gap can be affected by the solvent, which in turn influences the molecule's stability and spectral properties.

Molecular Electrostatic Potential (MEP): The MEP surface, which illustrates the charge distribution, can be significantly altered by the solvent, highlighting changes in the electrophilic and nucleophilic sites of the molecule.

Expected Trends for this compound:

Based on the functional groups present (an electron-withdrawing nitro group and bromo-substituent, and an electron-donating methoxy group), this compound is expected to be a polar molecule. Therefore, in a PCM study, one would anticipate the following trends:

An increase in the calculated dipole moment with increasing solvent polarity.

Greater stabilization (lower total energy) in solvents with higher dielectric constants.

A potential decrease in the HOMO-LUMO energy gap in polar solvents, which could lead to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

Illustrative Data from a Related Compound:

To illustrate the type of data generated in such studies, the following table shows the calculated total and relative electronic energies for the reaction of 3-nitropyridine (B142982) (a related, but different compound) in the gas phase and in chloroform, as determined by DFT calculations. conicet.gov.ar

| Stationary Point | Total Energy (au) - Gas Phase | Relative Energy (kcal/mol) - Gas Phase | Total Energy (au) - Chloroform | Relative Energy (kcal/mol) - Chloroform |

|---|---|---|---|---|

| TS-3-on | 722.892563 | 20.7 | 722.903123 | 19.7 |

| TS-3-ox | 722.892004 | 21.0 | 722.901619 | 20.6 |

| TS-3-mn | 722.876868 | 30.5 | 722.885220 | 30.9 |

| TS-3-mx | 722.876655 | 30.6 | 722.883893 | 31.8 |

| 6-n | 722.946284 | -13.1 | 722.952889 | -11.5 |

| 6-x | 722.943786 | -11.5 | 722.950624 | -10.1 |

| 14-n | 722.949178 | -14.9 | 722.955294 | -13.0 |

| 14-x | 722.946920 | -13.5 | 722.954830 | -12.7 |

This table illustrates the effect of chloroform as a solvent on the energies of transition states (TS) and products in a Diels-Alder reaction involving 3-nitropyridine. Note that this data is for a different compound and reaction than the focus of this article but serves to demonstrate the outputs of PCM calculations. conicet.gov.ar

In another study on 2-amino-3-nitropyridine (B1266227), the IEF-PCM model was used to calculate NMR chemical shifts in DMSO, showing how computational methods can predict spectroscopic properties in solution. najah.edu

Although specific data tables for this compound are not available, the established methodologies and the general trends observed for similar molecules strongly suggest that its electronic properties and reactivity would be significantly modulated by the solvent environment. A dedicated computational study on this compound would be necessary to provide quantitative details.

Spectroscopic Characterization of 2 Bromo 5 Methoxy 4 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 2-Bromo-5-methoxy-4-nitropyridine, ¹H and ¹³C NMR are fundamental in assigning the positions of hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyridine (B92270) ring. The nitro group (-NO₂) is strongly electron-withdrawing, causing protons on the ring to be deshielded and appear at a lower field (higher ppm). The methoxy group (-OCH₃) is electron-donating, while the bromine atom has a moderate electron-withdrawing effect.

Based on general principles and data from related substituted pyridines, the expected ¹H NMR chemical shifts for this compound are as follows:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.50 - 7.80 | s |

| H-6 | 8.50 - 8.80 | s |

| -OCH₃ | 3.90 - 4.10 | s |

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the substituents. The carbon attached to the nitro group (C-4) and the bromine (C-2) are expected to be significantly deshielded.

The anticipated ¹³C NMR chemical shifts for this compound are presented below:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-4 | 150 - 155 |

| C-5 | 155 - 160 |

| C-6 | 140 - 145 |

| -OCH₃ | 55 - 60 |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals.

HSQC: An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. For this compound, this would confirm the assignments of H-3 to C-3 and H-6 to C-6. A correlation between the methoxy protons and the methoxy carbon would also be observed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Functional Group Identification and Vibrational Mode Assignments

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to the pyridine ring, the nitro group, the methoxy group, and the carbon-bromine bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| -OCH₃ | C-H Stretching | 2850 - 2950 | IR, Raman |

| -NO₂ | Asymmetric Stretching | 1500 - 1560 | IR, Raman |

| -NO₂ | Symmetric Stretching | 1335 - 1370 | IR, Raman |

| C=C, C=N | Ring Stretching | 1400 - 1600 | IR, Raman |

| C-O | Stretching | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) | IR |

| C-Br | Stretching | 500 - 600 | IR |

Comparison of Experimental and Theoretically Calculated Spectra

In the absence of direct experimental spectra for this compound, theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting vibrational frequencies. researchgate.netnih.gov Studies on similar molecules, such as 2-amino-3-nitropyridine (B1266227) and 2-hydroxy-5-methyl-3-nitropyridine, have shown that DFT methods, often with the B3LYP functional, provide theoretical spectra that are in good agreement with experimental data. researchgate.netnajah.eduresearchgate.net

Typically, a scaling factor is applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model. The comparison of such scaled theoretical spectra with experimental IR and Raman spectra allows for a more detailed and confident assignment of the observed vibrational bands. najah.edu Discrepancies between experimental and theoretical values can sometimes be attributed to intermolecular interactions in the solid state, which are not accounted for in the gas-phase theoretical calculations. najah.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules. For nitropyridine derivatives, this method provides crucial information on electronic transitions, which are heavily influenced by the nature and position of substituents on the pyridine ring.

Electronic Absorption Characteristics and Excited State Transitions

The electronic absorption spectra of nitropyridine derivatives are primarily characterized by π → π* and n → π* transitions. The presence of electron-withdrawing groups like the nitro group (-NO₂) and electron-donating groups such as the methoxy group (-OCH₃), in conjunction with the halogen atom (Br), significantly modulates the energy of these transitions.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental findings by predicting excitation energies, oscillator strengths, and the nature of electronic transitions. For instance, studies on related substituted benzonitriles and nitropyridines have shown that electronic absorption corresponds to transitions from lower energy molecular orbitals to higher energy ones, such as from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jchps.com These are typically assigned as π → π* transitions, involving the transfer of electron density from the aromatic ring to the substituents. jchps.com

In a study of various pyridine derivatives, the absorption spectra were analyzed in different solvents to understand the effect of solvent polarity on the electronic transitions. researchgate.net The analysis of compounds such as 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile revealed distinct absorption bands. researchgate.net Similarly, theoretical calculations on 2-methoxy-4-methyl-5-nitropyridine (B1581767) also established a π to π* electronic transition, which showed good correlation with the observed UV-Vis spectrum. researchgate.net

The table below summarizes representative UV-Vis absorption data for related pyridine derivatives, highlighting the influence of substitution patterns on the maximum absorption wavelength (λmax).

| Compound | Solvent | λmax (nm) | Transition Type (Predicted) | Reference |

|---|---|---|---|---|

| 2-Methoxy-4-methyl-5-nitropyridine | Ethanol (B145695) | Simulated | π → π | researchgate.net |

| 4-(Methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | Ethanol | 332 | Not Specified | researchgate.net |

| 2-Bromo-5-methoxybenzonitrile | Not Specified | Calculated | π → π | jchps.com |

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy provides information about the de-excitation pathways of electronically excited molecules. The emission properties of nitropyridine derivatives are highly sensitive to their structure and environment.

Research on a series of pyridine derivatives, including a nitro-substituted compound, has shown varied fluorescence behavior. researchgate.net For instance, 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile was studied for its emission properties in different solvents. researchgate.net In a separate investigation, the compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was found to not emit fluorescence, a phenomenon that can be attributed to efficient non-radiative decay processes often facilitated by the nitro group. researchgate.net The presence of heavy atoms like bromine can also influence fluorescence through enhanced intersystem crossing, potentially quenching fluorescence in favor of phosphorescence.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas.

For derivatives of this compound, Electrospray Ionization (ESI) is a common technique used to generate gas-phase ions. The protonated molecule, [M+H]⁺, is frequently observed.

The table below presents HRMS data for compounds structurally related to this compound.

| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-methoxy-5-nitropyridine | C₆H₅BrN₂O₃ | [M+H]⁺ | 232.9701 | - | |

| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | C₁₂H₉BrN₂O₃ | [M+H]⁺ | - | 308.9885 | uni-mainz.deiucr.org |

| 1-(5-Chloro-2-pyridinyl)-4-chloro-1H-pyrazole-3-ethanamine Hydrazone | C₁₃H₁₁Cl₂N₃ | [M]⁺ | - | 280.15 | nih.gov |

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the structure by showing characteristic losses of substituents, such as the nitro group (NO₂).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing.

Crystal System and Space Group Determination

The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. Different derivatives of bromo-methoxy-nitropyridine have been found to crystallize in various systems. For example, the derivative 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine crystallizes in the monoclinic system with the space group P2₁/c. uni-mainz.de In contrast, another related Schiff base derivative, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, was found to have an orthorhombic crystal system with a Pbca space group. jcsp.org.pk

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | Monoclinic | P2₁/c | uni-mainz.de |

| (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | Orthorhombic | Pbca | jcsp.org.pk |

| 2-Methoxy-3,5-dinitropyridine | Monoclinic | P2₁/n | grafiati.com |

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the crystal structure of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine reveals key geometric parameters. uni-mainz.deiucr.org Steric hindrance between the nitro group and the adjacent phenyl ring causes significant twisting in the molecule. uni-mainz.deiucr.org

Key structural features include:

Bond Lengths : In the pyridine ring of this derivative, the C1-C6 bond (1.411(5) Å) is longer than the C3-C4 bond (1.386(7) Å), influenced by the adjacent nitro and phenyl substituents. uni-mainz.de The C-Br bond length in a related Schiff base was measured at 1.9025(18) Å. jcsp.org.pk

Dihedral Angles : The twisting due to steric congestion is quantified by dihedral angles. In 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, the dihedral angle between the nitro group and the pyridine ring is 35.4(5)°, while the angle between the pyridine and benzene (B151609) rings is 39.9(2)°. uni-mainz.deiucr.orgiucr.org The methoxy group is nearly coplanar with the benzene ring to which it is attached. uni-mainz.deiucr.org

The following table presents selected bond length and dihedral angle data from a representative derivative.

| Parameter | Value | Reference |

|---|---|---|

| C1—C6 Bond Length | 1.411 (5) Å | uni-mainz.de |

| C3—C4 Bond Length | 1.386 (7) Å | uni-mainz.de |

| C1—C10 (Biaryl Bridge) Bond Length | 1.480 (5) Å | uni-mainz.de |

| Dihedral Angle (Nitro Group vs. Pyridine Ring) | 35.4 (5)° | uni-mainz.deiucr.org |

| Dihedral Angle (Pyridine Ring vs. Benzene Ring) | 39.9 (2)° | uni-mainz.deiucr.org |

| Torsion Angle (C14—C13—O16—C17 of methoxy group) | 178.9 (4)° | uni-mainz.deiucr.org |

This comprehensive spectroscopic and crystallographic data provides a detailed portrait of the structural and electronic landscape of this compound and its derivatives, forming a critical basis for understanding their chemical reactivity and potential applications.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a crystalline material, including its melting point, solubility, and morphology. For this compound and its derivatives, the interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions dictates the supramolecular architecture.

A comprehensive analysis of the crystal structure of this compound is not available in the current literature. However, insights into its potential intermolecular interactions and crystal packing can be gleaned from the crystallographic studies of closely related nitropyridine derivatives.

In many nitropyridine derivatives, hydrogen bonding plays a significant role in the crystal packing. For instance, in the crystal structures of 2-amino-5-nitropyridine (B18323) and its monohydrate, a combination of conventional N-H···O and N-H···N hydrogen bonds, as well as weaker C-H···O interactions, stabilizes the crystal lattice. rsc.org Similarly, in the co-crystal of 5-methoxy-2-nitroaniline (B42563) with 2-amino-5-nitropyridine, N-H···O hydrogen bonds are identified as the strongest intermolecular interactions. researchgate.net Given the presence of a methoxy group and a nitro group, this compound is also expected to participate in C-H···O hydrogen bonding, where the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

The bromine atom in this compound introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. In the crystal structure of 2,6-dichloro-3-nitropyridine, short Cl···O contacts have been observed, indicating the presence of halogen bonding. nih.gov Therefore, it is plausible that Br···O or Br···N interactions contribute to the crystal packing of this compound.

The interplay of these various intermolecular forces—hydrogen bonds, halogen bonds, and π-π interactions—will ultimately determine the specific three-dimensional arrangement of this compound molecules in the solid state. The relative strengths and geometries of these interactions will influence the resulting crystal packing motif.

Table of Intermolecular Interactions in Related Nitropyridine Derivatives:

| Compound | Intermolecular Interaction Type | Key Features |

| 2-Amino-5-nitropyridine | N-H···O/N, C-H···O Hydrogen Bonds | Stabilization of the crystal lattice through a network of hydrogen bonds. rsc.org |

| 2-Amino-5-nitropyridinium sulfamate | N-H···N, C-H···O Hydrogen Bonds, π-π Stacking | Formation of a supramolecular framework reinforced by various interactions. researchgate.net |

| 2,6-Dichloro-3-nitropyridine | Cl···O Halogen Bonds | Short contacts indicating the role of halogen bonding in the crystal packing. nih.gov |

| 2-(Naphthalen-2-yloxy)-5-nitropyridine | N-O···π, π-π Interactions | Consolidation of the crystal packing through a combination of interactions. iucr.org |

| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | C-H···O Hydrogen Bonds | Formation of molecular strands along the b-axis direction. iucr.org |

Photochemical Behavior of Nitropyridine Derivatives

Photoinduced Electron Transfer Processes

The photochemical behavior of many nitroaromatic compounds is initiated by the absorption of light, leading to an excited state that can participate in electron transfer processes. For nitropyridine derivatives, photoinduced electron transfer (PET) is a known reaction pathway. nih.govresearchgate.net The electron-withdrawing nature of the nitro group makes the excited molecule a potent electron acceptor. In the presence of an electron donor, the excited nitropyridine can accept an electron to form a radical anion. The efficiency of this process is influenced by the redox potentials of both the excited nitropyridine and the electron donor. nih.gov

For a compound like 2-Bromo-5-methoxy-4-nitropyridine, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom would influence the electron density of the pyridine (B92270) ring, thereby affecting the energy of the excited state and its susceptibility to electron transfer. Theoretical calculations and experimental studies on related molecules show that substituents significantly modulate the excited-state properties. mdpi.comnih.gov

Photoreduction Reactions of Nitro Groups

A common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group. acs.orgresearchgate.net This can proceed through various mechanisms, often involving hydrogen atom abstraction from the solvent or another hydrogen donor by the excited nitro compound. The photoreduction of nitroarenes can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives. The specific products formed depend on the reaction conditions, such as the solvent, the presence of sensitizers, and the wavelength of irradiation. researchgate.net

For instance, studies on other nitropyridines have shown that they can be photoreduced to the corresponding aminopyridines. researchgate.net The presence of substituents on the pyridine ring, such as the bromo and methoxy groups in this compound, would be expected to influence the reactivity of the excited state and the stability of the intermediates, thus affecting the course and efficiency of the photoreduction. acs.org

Formation and Decay Kinetics of Photochemical Intermediates

Flash photolysis studies on nitropyridine derivatives, such as 4-nitropyridine (B72724) N-oxide, have revealed the formation of transient intermediates upon photoexcitation. oup.com These intermediates can have lifetimes ranging from microseconds to milliseconds and their decay kinetics provide insight into the reaction mechanism. For example, the decay of these intermediates can be influenced by their interaction with other molecules in the solution, such as unexcited ground-state molecules or solvent molecules. oup.com

The specific nature and kinetics of the photochemical intermediates of this compound would need to be determined experimentally. The bromo and methoxy substituents would likely affect the electronic structure and stability of any transient species formed, thereby altering their absorption spectra and decay rates compared to unsubstituted nitropyridines.

Influence of Substituents on Photochemical Reactivity

The photochemical reactivity of nitropyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. mdpi.comnih.govacs.org Electron-donating groups, like a methoxy group, can increase the electron density of the aromatic system, which can affect the energy of the excited states and the rates of photochemical reactions. Conversely, electron-withdrawing groups, such as a bromo or nitro group, decrease the electron density.

The interplay of the inductive and resonance effects of the bromo, methoxy, and nitro groups in this compound would create a unique electronic environment. This would influence its absorption spectrum, the lifetime and reactivity of its excited states, and the quantum yields of any photochemical processes it might undergo. Studies on other substituted nitropyridines have demonstrated that such substituent effects can lead to significant changes in photochemical outcomes. mdpi.comnih.govnih.gov

Q & A

Q. Key Considerations :

- Regioselectivity : The nitro group directs bromination to the 2-position, while the methoxy group’s electron-donating nature competes. Use low temperatures to favor kinetic control .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical due to polar by-products .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can:

Map Electron Density : Identify electrophilic/nucleophilic sites using Fukui indices .

Transition-State Analysis : Model Suzuki-Miyaura coupling barriers by simulating Pd(0)-mediated oxidative addition at the bromine site .

Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction kinetics .

Validation : Compare computed activation energies with experimental yields (e.g., THF vs. DMF solvent systems) .

What analytical techniques resolve contradictions in spectroscopic data for nitro- and bromo-substituted pyridines?

Methodological Answer:

Contradictions in NMR/IR data often arise from tautomerism or crystallographic disorder. Use:

X-ray Crystallography : Resolve ambiguity via SHELX refinement (monoclinic P2₁/c space group common for similar compounds) .